molecular formula C15H23ClN2O B602673 rac-Milnacipran-d10 Hydrochloride CAS No. 1217774-40-7

rac-Milnacipran-d10 Hydrochloride

Cat. No.: B602673
CAS No.: 1217774-40-7
M. Wt: 292.87 g/mol
InChI Key: XNCDYJFPRPDERF-XHWGGYTQSA-N
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Description

rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .

Scientific Research Applications

rac-Milnacipran-d10 Hydrochloride is widely used in scientific research for various applications, including:

    Chemistry: It is used to study the chemical properties and reactions of milnacipran, as well as to develop new synthetic methods and analytical techniques.

    Biology: It is used to investigate the biological effects of milnacipran, including its interactions with neurotransmitter systems and its impact on cellular processes.

    Medicine: It is used to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its potential therapeutic applications for conditions such as depression and fibromyalgia.

    Industry: It is used in the development of new pharmaceuticals and other chemical products

Mechanism of Action

Milnacipran demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Safety and Hazards

Milnacipran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause irritation to the skin and serious damage to the eyes . It is also classified as having a risk of serious damage to health by prolonged exposure .

Future Directions

Milnacipran has been approved for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . Recent research has shown that the levorotatory enantiomer of milnacipran, levomilnacipran, may have the capacity to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making the agent a possible course of treatment for Alzheimer’s disease .

Preparation Methods

The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Properties

CAS No.

1217774-40-7

Molecular Formula

C15H23ClN2O

Molecular Weight

292.87 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2;

InChI Key

XNCDYJFPRPDERF-XHWGGYTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Appearance

Off-White to Light Yellow Solid

melting_point

>100°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

101152-94-7 (unlabelled)

Synonyms

(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride;  F-2207-d10;  Ixel-d10;  Toledomin-d10;  Dalcipran-d10

tag

Milnacipran Impurities

Origin of Product

United States

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